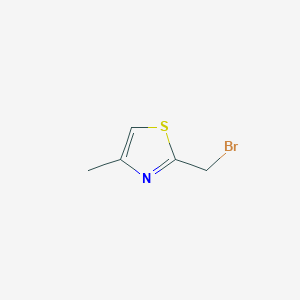2-(Bromomethyl)-4-methyl-1,3-thiazole
CAS No.: 913073-81-1
Cat. No.: VC4231521
Molecular Formula: C5H6BrNS
Molecular Weight: 192.07
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 913073-81-1 |
|---|---|
| Molecular Formula | C5H6BrNS |
| Molecular Weight | 192.07 |
| IUPAC Name | 2-(bromomethyl)-4-methyl-1,3-thiazole |
| Standard InChI | InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 |
| Standard InChI Key | HAKYXXAQICRHJQ-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)CBr |
Introduction
Structural and Physical Properties
The compound’s molecular formula is C₅H₆BrNS, with a molecular weight of 192.08 g/mol . Key structural attributes include:
-
Thiazole ring: A five-membered heterocycle containing sulfur (at position 1) and nitrogen (at position 3).
-
Bromomethyl group: Positioned at carbon 2, enabling nucleophilic substitution reactions.
-
Methyl group: Located at carbon 4, contributing to steric and electronic effects.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆BrNS | |
| Molecular Weight | 192.08 g/mol | |
| Density | Not reported | |
| SMILES Code | CC1=CSC(CBr)=N1 | |
| IUPAC Name | 2-(Bromomethyl)-4-methyl-1,3-thiazole |
Synthesis and Reaction Mechanisms
The compound is typically synthesized via radical bromination of 4-methyl-1,3-thiazole. A common method involves:
-
Reagents: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).
-
Conditions: Reflux in a solvent (e.g., carbon tetrachloride or DMF).
-
Mechanism: Radical initiation by AIBN generates bromine radicals, which selectively brominate the methyl group at position 2 .
For industrial applications, continuous flow reactors are employed to optimize yield and scalability.
Chemical Reactivity and Functionalization
The bromomethyl group renders the compound highly reactive, enabling diverse transformations:
Nucleophilic Substitution
-
Reagents: Sodium azide, thiocyanate, or amines.
-
Conditions: Polar aprotic solvents (DMF/DMSO), elevated temperatures.
-
Products: Azides, thiocyanates, or substituted amines.
Oxidation
-
Reagents: m-CPBA, hydrogen peroxide, or KMnO₄.
-
Products: Sulfoxides or sulfones, depending on oxidizing strength .
Reduction
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | NaCN, DMF, 80°C | 2-(Cyanomethyl)-4-methyl-1,3-thiazole |
| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Sulfoxide derivatives |
| Reduction | LiAlH₄, THF, reflux | 2-(Hydroxymethyl)-4-methylthiazoline |
| Hazard Symbol | Code | Description |
|---|---|---|
| ⚠️ | H302 | Harmful if swallowed |
| ⚠️ | H315 | Causes skin irritation |
| ⚠️ | H318 | Causes serious eye irritation |
| ⚠️ | H335 | May cause respiratory irritation |
Storage Recommendations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume